![molecular formula C20H17N3O B5877392 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound belonging to the class of furo[2,3-d]pyrimidines. This compound is characterized by the presence of a furan ring fused to a pyrimidine ring, with two 4-methylphenyl groups attached at the 5 and 6 positions, and an amine group at the 4 position. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This precursor is then subjected to methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs.
化学反应分析
Types of Reactions
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles employed.
科学研究应用
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor growth and proliferation, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives, such as:
- 5,6-diaryl-furo[2,3-d]pyrimidines
- 5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
- 2-(chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
Uniqueness
What sets 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine apart from similar compounds is its specific substitution pattern and the presence of the amine group at the 4 position. This unique structure contributes to its distinct biological activity and potential therapeutic applications, particularly in targeting specific protein kinases involved in cancer cell proliferation .
属性
IUPAC Name |
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-12-3-7-14(8-4-12)16-17-19(21)22-11-23-20(17)24-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGNLZUNWOIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)
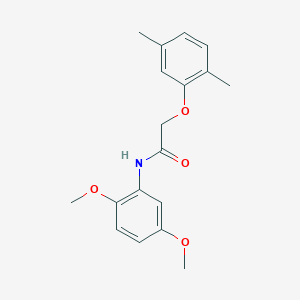
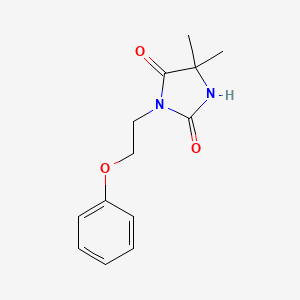
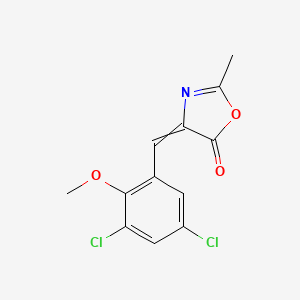
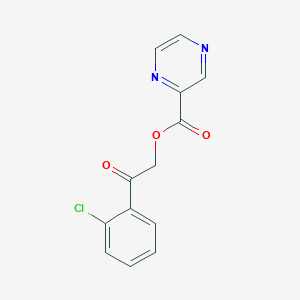
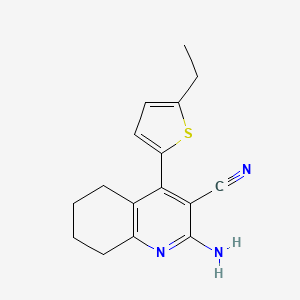
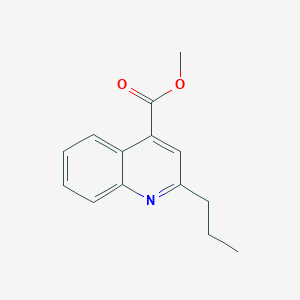
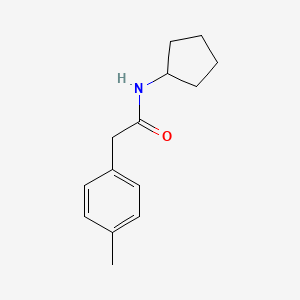
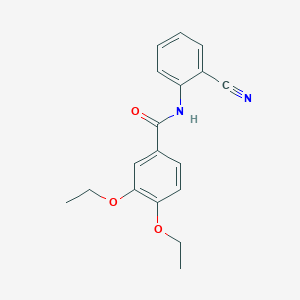
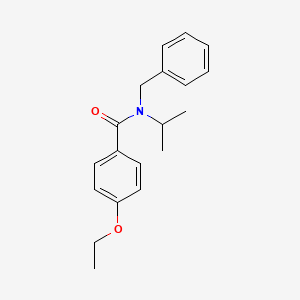
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinoxalin-6-ylpropanamide](/img/structure/B5877406.png)
![3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5877417.png)

